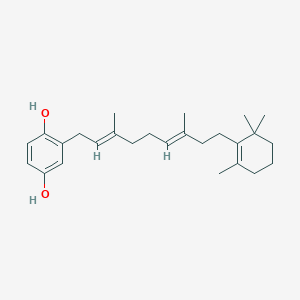
Jaspaquinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspaquinol is a natural product found in Cacospongia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Cellular Impact
- Synthesis and Effect on Bladder Cell Lines: Jaspaquinol, a monocyclic diterpene-benzenoid, was successfully synthesized through two different routes. Preliminary data indicated that jaspaquinol has varying effects on the viability of normal and malignant human bladder epithelial cell lines (Demotie et al., 2004).
Bioactive Compound Research
- Exploration as a 15-Lipoxygenase Inhibitor: In a study exploring marine-sponge-derived bioactive compounds, jaspaquinol was identified as a potent inhibitor of human 15-lipoxygenase (15-HLO), showing significant bioactivity with an IC50 value of 0.3 microM (Carroll et al., 2001).
Impact on Actin Cytoskeleton and Cell Structure
- Effect on Plasmodium falciparum: Jaspaquinolide, a related compound, was observed to decrease parasitemia in Plasmodium falciparum cultures, indicating a failure of merozoites to invade erythrocytes when exposed to the compound. It also caused an increase in F-actin filaments in merozoites (Mizuno et al., 2002).
- Disruption in Tobacco Cells: In a different study, jasplakinolide was found to disrupt actin filaments in living suspension-cultured Nicotiana tabacum cells in a concentration and time-dependent manner. This disruption was reversible, even at high concentrations (Ou et al., 2002).
Effects on Cell Polyploidization
- Induction of Polyploidization in HL-60 Cells: Jaspamide, another related compound, was used to study polyploidy in HL-60 cells. It showed antiproliferative activity and induced multinuclearity and increased DNA content, suggesting the induction of polyploidization (Nakazawa et al., 2001).
Propiedades
Nombre del producto |
Jaspaquinol |
|---|---|
Fórmula molecular |
C26H38O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-[(2E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-19(11-13-22-18-23(27)14-16-25(22)28)8-6-9-20(2)12-15-24-21(3)10-7-17-26(24,4)5/h9,11,14,16,18,27-28H,6-8,10,12-13,15,17H2,1-5H3/b19-11+,20-9+ |
Clave InChI |
KUTRNQZRJBENDY-ZQYJZOSASA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC2=C(C=CC(=C2)O)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2=C(C=CC(=C2)O)O)C)C |
Sinónimos |
jaspaquinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




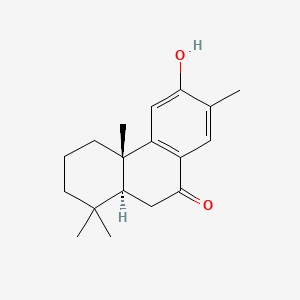
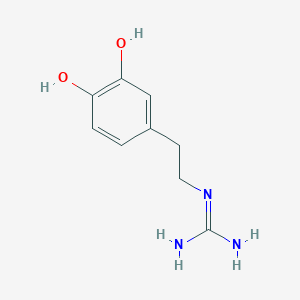
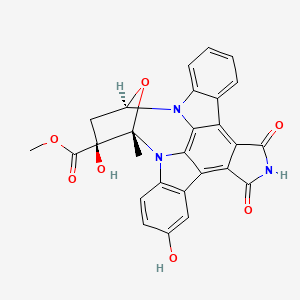
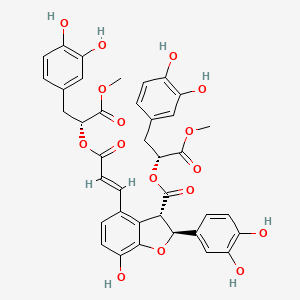
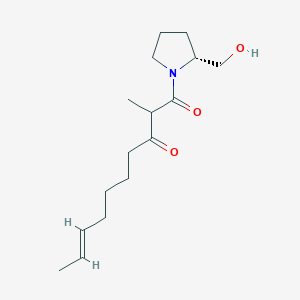
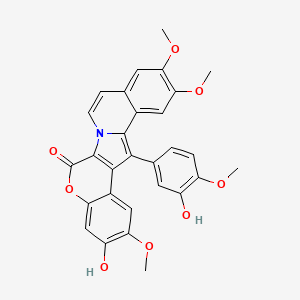
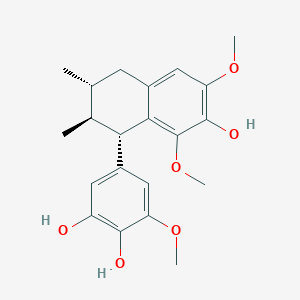

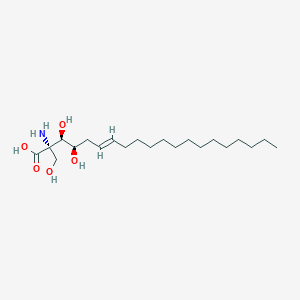
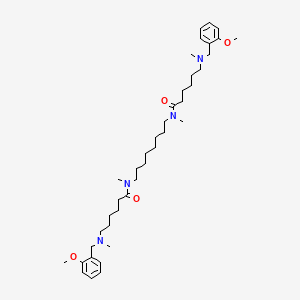
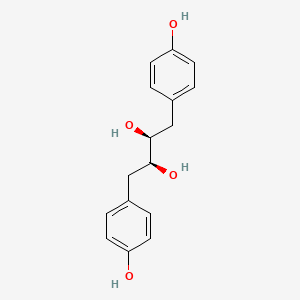
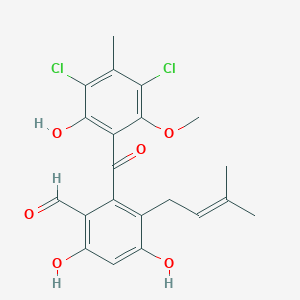
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)